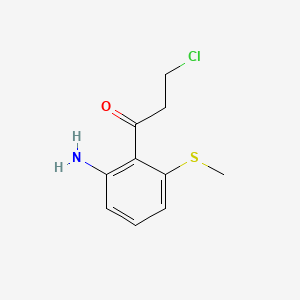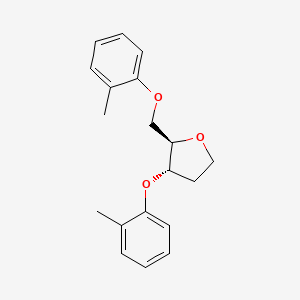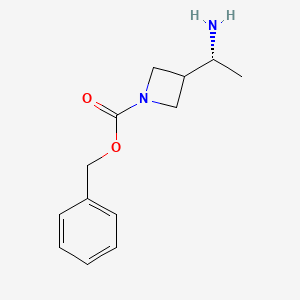
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-6-(methylthio)aniline with a chloropropanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-6-(methylthio)aniline: Lacks the chloropropanone moiety, resulting in different chemical and biological properties.
3-Chloropropan-1-one: Lacks the amino and methylthio groups, leading to different reactivity and applications.
1-(2-Amino-6-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with different positioning of the chlorine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClNOS |
|---|---|
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
1-(2-amino-6-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-4-2-3-7(12)10(9)8(13)5-6-11/h2-4H,5-6,12H2,1H3 |
Clave InChI |
HLBHTUOMWHXLLJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1C(=O)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)





![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)




